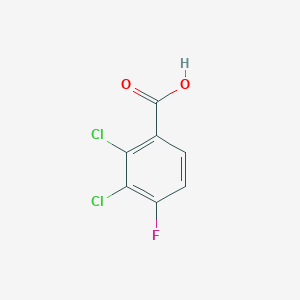

2,3-Dichloro-4-fluorobenzoic acid

Overview

Description

2,3-Dichloro-4-fluorobenzoic acid (CAS: 154257-76-8, 206362-87-0) is a halogenated benzoic acid derivative with molecular formula C₇H₃Cl₂F O₂ and molecular weight 209.01 g/mol . It features two chlorine atoms at positions 2 and 3 and a fluorine atom at position 4 on the benzene ring. This compound is primarily utilized in medicinal chemistry, such as in the synthesis of BRD4 degraders for targeted protein degradation studies .

Preparation Methods

Synthetic Routes from m-Chloroaniline

The most well-documented industrial synthesis of 2,3-dichloro-4-fluorobenzoic acid begins with m-chloroaniline, leveraging its aromatic structure for sequential functionalization. This four-step process involves amine protection, formylation, oxidation, and fluorination, as detailed in patent CN105732357A .

Protection of the Amine Group

The initial step involves protecting the amine group of m-chloroaniline to prevent unwanted side reactions during subsequent steps. This is achieved through reaction with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of potassium carbonate and potassium iodide. The reaction occurs in an ionic liquid-water mixture at 100°C, yielding N,N-bis(trimethylsilyl)ethoxymethyl-3-chloroaniline with a 90–96% yield .

Reaction Conditions:

-

Reactants: m-Chloroaniline (3–4.5 mol), SEM-Cl (0.5–1.6 mol)

-

Catalysts: K₂CO₃ (3–4.5 mol), KI (0.035–0.045 mol)

-

Solvent: Ionic liquid (10 mol) and water (50 mol)

-

Temperature: 100°C

-

Time: 1–3 hours

This step ensures regioselectivity in subsequent reactions by blocking the amine group, which could otherwise lead to byproducts during formylation.

Formylation to Aldehyde

The protected amine undergoes formylation via Vilsmeier-Haack reaction conditions, using titanium tetrachloride (TiCl₄) as a Lewis acid. This step introduces an aldehyde group at the para position relative to the chlorine substituent, producing 4-bis(trimethylsilyl)ethoxymethylamino-2-chlorobenzaldehyde .

Reaction Conditions:

-

Reactants: Protected amine (0.85–1 mol), TiCl₄ (1–1.3 mol)

-

Solvent: Ionic liquid (5 mol) and water (50 mol)

-

Temperature: Room temperature to 60°C

-

Time: 2–5 hours

-

Yield: 89–90%

The choice of TiCl₄ over traditional POCl₃ minimizes side reactions and enhances reaction efficiency in aqueous-ionic liquid systems.

Oxidation to Carboxylic Acid

The aldehyde intermediate is oxidized to the corresponding carboxylic acid using hydrogen peroxide (H₂O₂) and triphenylphosphine radium chloride as a catalyst. This step proceeds via Baeyer-Villiger oxidation followed by hydrolysis, yielding 4-amino-2-chlorobenzoic acid .

Reaction Conditions:

-

Reactants: Aldehyde (0.5–0.6 mol), H₂O₂ (0.08–1 mol)

-

Catalyst: Triphenylphosphine radium chloride (0.025–0.03 mol)

-

Solvent: Organic solvent (500 mL)

-

Temperature: 50–70°C under hydrogen atmosphere

-

Pressure: 5–10 atm

-

Time: 5–8 hours

-

Yield: 93–94%

This step highlights the importance of controlled oxidation conditions to avoid over-oxidation or decarboxylation.

Fluorination via Diazotization

The final step involves fluorination of the amino group in 4-amino-2-chlorobenzoic acid using hydrogen peroxide and potassium fluoride (KF) in the presence of phosphorus heteropoly tungstic acid ammonium salt as a catalyst. This reaction proceeds via diazotization and fluorodeamination, replacing the amino group with fluorine .

Reaction Conditions:

-

Reactants: 4-Amino-2-chlorobenzoic acid (0.35–0.56 mol), KF (5 mol)

-

Catalyst: Phosphorus heteropoly tungstic acid ammonium salt (0.06–0.08 mol)

-

Solvent: Ionic liquid (3 mol) and water (50 mol)

-

Temperature: 40–50°C

-

Time: 1.5–3 hours

-

Yield: 95.5–97.5%

The use of ionic liquids as co-solvents enhances fluoride ion availability, improving reaction kinetics and yield.

Industrial Production and Optimization

Industrial-scale production prioritizes cost-effectiveness, safety, and environmental sustainability. The patented method described above achieves this through:

Solvent and Catalyst Recycling

Ionic liquids, used in multiple steps, are recovered via distillation and reused, reducing waste and material costs . Similarly, the phosphorus heteropoly tungstic acid ammonium salt catalyst is filtered and recycled, maintaining catalytic activity over multiple cycles.

Purity and Crystallization

The final product is purified via crystallization from ethanol-water mixtures, achieving >99% purity as confirmed by HPLC. Residual ionic liquids and inorganic salts are removed through successive washes, ensuring compliance with pharmaceutical-grade standards .

Alternative Synthetic Methods

While the m-chloroaniline route dominates industrial production, alternative methods are documented in patent literature. For example, EP2424869B1 describes a pathway starting from 2,3-dichlorotoluene, involving Friedel-Crafts acylation followed by fluorination with Selectfluor . However, this method faces challenges in regioselectivity during acylation, resulting in lower yields (75–80%) compared to the amine-protection route .

Comparative Analysis of Methods

The m-chloroaniline-based synthesis offers superior yields (95–97.5%) and scalability compared to alternative routes. Key advantages include:

-

Regioselectivity: Amine protection prevents undesired substitutions during formylation .

-

Efficiency: Sequential steps are performed in a single reactor, reducing intermediate isolation .

-

Sustainability: Ionic liquid recycling minimizes environmental impact .

In contrast, the 2,3-dichlorotoluene route requires harsh Friedel-Crafts conditions (AlCl₃, 100°C) and generates stoichiometric metal waste, making it less viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-fluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura and other coupling reactions to form complex organic molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted benzoic acids, alcohols, and various aromatic compounds with modified functional groups .

Scientific Research Applications

Medicinal Chemistry

DCFBA serves as a key intermediate in the synthesis of various biologically active compounds. Its halogenated structure enhances its ability to interact with biological targets.

- Antimicrobial Agents : Research has shown that halogenated benzoic acids can exhibit antimicrobial properties. DCFBA derivatives are being explored for their potential as new antimicrobial agents against resistant bacterial strains .

- Anti-inflammatory Compounds : The compound has been investigated for its anti-inflammatory properties, with studies indicating that certain derivatives can inhibit pro-inflammatory cytokines .

Agrochemicals

The unique properties of DCFBA make it a candidate for developing herbicides and pesticides.

- Herbicide Development : DCFBA derivatives have been synthesized and tested for herbicidal activity against various weed species. The introduction of halogen substituents increases the herbicidal potency compared to non-halogenated analogs .

Material Science

In material science, DCFBA is used in the development of functional materials due to its ability to form stable complexes with metals.

- Polymer Synthesis : DCFBA can act as a building block in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices has been shown to enhance thermal stability .

Pharmaceutical Intermediates

The compound is utilized as an intermediate in the synthesis of various pharmaceutical agents.

- Synthesis of Antiviral Drugs : DCFBA derivatives are being explored as intermediates in the synthesis of antiviral compounds, particularly those targeting viral replication processes .

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of several DCFBA derivatives, which were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited significant inhibitory effects, suggesting that modifications at the fluorine and chlorine positions could enhance efficacy .

Case Study 2: Development of Herbicides

Research focused on synthesizing DCFBA-based herbicides showed promising results in controlling specific weed species. Field trials indicated that these compounds could effectively reduce weed biomass while being less toxic to crops compared to traditional herbicides .

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming stable complexes, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The following table compares key properties of 2,3-dichloro-4-fluorobenzoic acid with closely related halogenated benzoic acids:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|---|

| This compound | 154257-76-8 | C₇H₃Cl₂F O₂ | 209.01 | Cl (2,3), F (4) | Not reported | Not reported |

| 4-Chloro-2,3-difluorobenzoic acid | 150444-94-3 | C₇H₃ClF₂O₂ | 192.55 | Cl (4), F (2,3) | 280.7 ± 35.0 | 1.573 ± 0.06 |

| 2-Chloro-3,4-difluorobenzoic acid | 150444-93-2 | C₇H₃ClF₂O₂ | 192.55 | Cl (2), F (3,4) | Not reported | Not reported |

| 3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid | 189283-53-2 | C₇H₃Cl₂F O₃ | 225.00 | Cl (3,5), F (4), OH (2) | Not reported | Not reported |

Key Observations :

- Substituent Position Effects : The position of halogens significantly impacts physical properties. For example, 4-Chloro-2,3-difluorobenzoic acid (CAS 150444-94-3) has a higher predicted boiling point (280.7°C) compared to its positional isomer 2-Chloro-3,4-difluorobenzoic acid (CAS 150444-93-2), though data for the latter is incomplete .

Biological Activity

2,3-Dichloro-4-fluorobenzoic acid (DCFBA) is an aromatic compound with the molecular formula C₇H₃Cl₂F O₂ and a CAS number of 154257-76-8. This compound features a benzoic acid structure with two chlorine atoms and one fluorine atom substituted on the benzene ring. Its unique structure contributes to its chemical reactivity and biological activity, making it of interest in various fields, including medicinal chemistry and environmental science.

- Molecular Weight : 197.00 g/mol

- Melting Point : 90-92 °C

- Boiling Point : 305.9 °C at 760 mmHg

- Density : 1.6 g/cm³

The presence of halogen substituents significantly influences the compound's reactivity, allowing it to participate in various chemical reactions typical of carboxylic acids.

Biological Activity Overview

Research indicates that DCFBA exhibits notable biological activity, particularly as an antimicrobial agent. Its derivatives have been investigated for anti-inflammatory properties, which could lead to therapeutic applications in treating various diseases.

Antimicrobial Activity

Studies have shown that DCFBA displays effectiveness against several bacterial strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial properties. The minimum inhibitory concentration (MIC) values for DCFBA derivatives have been reported in the range of 64-512 µg/mL, indicating its potential as a lead compound in antibiotic development .

Anti-inflammatory Properties

The derivatives of DCFBA have also been evaluated for their anti-inflammatory effects. Research has demonstrated that certain modifications of the compound can inhibit inflammatory pathways, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases .

The mechanism by which DCFBA exerts its biological effects is not fully elucidated but is believed to involve interactions with various biomolecules. The compound may act through:

- Enzyme Inhibition : DCFBA can inhibit specific enzymes involved in bacterial metabolism or inflammatory processes.

- Protein-Ligand Interactions : It has been shown to form complexes with proteins, influencing their activity and potentially altering biochemical pathways .

Study on Antibacterial Activity

A study conducted by Mari Sithambaram et al. (2006) synthesized a series of benzoic acid derivatives, including DCFBA, and evaluated their antibacterial activity against multiple bacterial strains. The results indicated that compounds with higher halogen content exhibited stronger antibacterial effects compared to their non-halogenated counterparts .

Study on Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, researchers assessed the impact of DCFBA derivatives on cytokine production in vitro. The findings suggested that these compounds could significantly reduce the levels of pro-inflammatory cytokines, highlighting their potential therapeutic application in inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2,4-Dichloro-3-fluorobenzoic acid | Different chlorine and fluorine positions | Exhibits different biological activity patterns |

| 3-Chloro-4-fluorobenzoic acid | Only one chlorine atom | Less reactive than DCFBA |

| 2-Chloro-5-fluorobenzoic acid | Fluorine at a different position | Potentially different applications in agriculture |

The structural uniqueness of DCFBA lies in its specific arrangement of halogens on the benzene ring, which influences both its chemical reactivity and biological efficacy compared to similar compounds.

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of DCFBA and its derivatives. Future studies will likely focus on:

- Development of Novel Derivatives : Modifying the structure to enhance potency and selectivity against specific pathogens.

- In Vivo Studies : Evaluating the therapeutic efficacy and safety profiles in animal models.

- Environmental Impact Studies : Investigating degradation pathways and ecological effects due to its use in agrochemicals and pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2,3-Dichloro-4-fluorobenzoic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves halogenation of a benzoic acid precursor. For example, chlorination using Cl₂ under reflux in ethanol/water (3 hours) followed by neutralization with HCl is a common route . Optimization includes controlling pH (e.g., pH 10–10.2 for selective halogenation) and reaction time. Alternative methods use HNO₃/H₂SO₄ for nitration or AlCl₃ catalysis for Friedel-Crafts reactions . Monitor intermediates via TLC or HPLC to adjust stoichiometry.

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

- NMR : Analyze ¹H/¹³C NMR for distinct aromatic proton splitting patterns (e.g., coupling constants for Cl/F substituents) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .

- Mass Spectrometry : Confirm molecular ion [M-H]⁻ at m/z 208.95 (calculated for C₇H₃Cl₂FO₂) .

Q. How should researchers safely handle and store this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing.

- Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .

- Spills : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Q. What functional group reactivity is critical for derivatizing this compound?

Methodological Answer: The carboxylic acid group enables esterification (e.g., methyl esters via SOCl₂/MeOH) or amide formation. Halogen atoms facilitate nucleophilic aromatic substitution (e.g., replacing Cl with –OH or –NH₂ under basic conditions) . Fluorine’s electronegativity directs electrophilic attacks to meta/para positions .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Recrystallization : Use ethanol/water (1:3 v/v) at 60°C; cooling to 4°C yields high-purity crystals .

- Column Chromatography : Employ silica gel with hexane/ethyl acetate (4:1) for polar impurities .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity or stability of this compound in different solvents?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model solvation effects. Parameters like solvation-free energy (ΔG_solv) and dipole moments predict stability in polar aprotic solvents (e.g., DMSO). MD simulations assess aggregation tendencies in aqueous media .

Q. What mechanistic insights explain the regioselectivity of halogenation in polyhalogenated benzoic acids?

Methodological Answer: Steric and electronic factors dominate. Fluorine’s −I effect deactivates the ring, directing Cl₂ to less hindered positions. Kinetic studies (e.g., time-resolved UV-Vis) show faster Cl addition at ortho positions due to lower activation barriers . Isotopic labeling (³⁶Cl) tracks substitution pathways .

Q. How can contradictions between experimental and theoretical pKa values for halogenated benzoic acids be resolved?

Methodological Answer: Discrepancies arise from solvent effects or incomplete deprotonation. Use potentiometric titration in varied ionic strengths (I = 0.1–1.0 M KCl) and compare with COSMO-RS simulations. Correct for activity coefficients using the Davies equation .

Q. What strategies assess the biological activity of this compound derivatives?

Methodological Answer:

- Enzyme Inhibition : Screen against cyclooxygenase (COX-2) via fluorescence polarization (IC₅₀ determination) .

- Antimicrobial Assays : Use broth microdilution (MIC testing) against S. aureus or E. coli .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with EC₅₀ calculations .

Q. How does the compound’s stability vary under extreme pH or temperature conditions?

Methodological Answer: Accelerated stability studies:

Properties

IUPAC Name |

2,3-dichloro-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFXMYOQAANDKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438205 | |

| Record name | 2,3-Dichloro-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154257-76-8 | |

| Record name | 2,3-Dichloro-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.